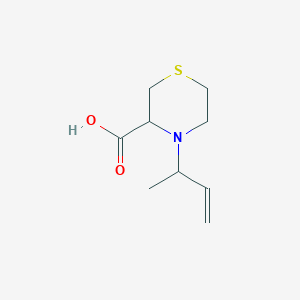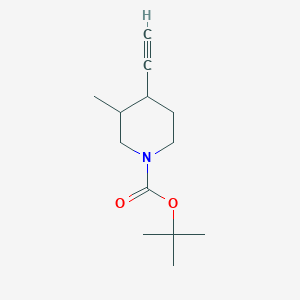![molecular formula C11H11ClFN3O4 B12849168 4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)
4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidine nucleosides. This compound is characterized by its unique structure, which includes a pyrrolo[2.3-d]pyrimidine core substituted with chlorine and fluorine atoms, and a beta-D-ribofuranosyl sugar moiety. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine typically involves the nucleophilic displacement of the 4-chloro group in 4-chloro-7-(beta-D-ribofuranosyl)pyrrolo[2.3-d]pyrimidine-5-carbonitrile with various nucleophiles . The reaction conditions often include the use of basic or acidic environments to facilitate the displacement reaction. Common nucleophiles used in this process include methylamine, hydroxylamine, and thiolates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The 4-chloro group can be displaced by various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products.
Common Reagents and Conditions
Nucleophilic Substitution: Methylamine, hydroxylamine, thiolates; basic or acidic conditions.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, nucleophilic substitution with methylamine would yield a methylamino-substituted derivative .
Applications De Recherche Scientifique
4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with nucleic acid synthesis, leading to its antiviral and anticancer effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to act by inhibiting protein kinases and other key enzymes involved in cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Toyocamycin: A pyrrolopyrimidine nucleoside with similar structural features.
Sangivamycin: Another pyrrolopyrimidine nucleoside with comparable biological activities.
5-Ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide: A related compound with antiviral properties.
Uniqueness
4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is unique due to the presence of both chlorine and fluorine substituents, which impart distinct chemical and biological properties. These substituents enhance the compound’s stability and reactivity, making it a valuable molecule for various scientific applications .
Propriétés
Formule moléculaire |
C11H11ClFN3O4 |
|---|---|
Poids moléculaire |
303.67 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(4-chloro-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H11ClFN3O4/c12-9-6-4(13)1-16(10(6)15-3-14-9)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
ZCHMARWBXCUHAH-IOSLPCCCSA-N |
SMILES isomérique |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN=C2Cl)F |
SMILES canonique |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CN=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Z)-N'-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide](/img/structure/B12849103.png)

![2-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12849111.png)



![Methyl 4-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12849134.png)
![(R)-3-amino-1-(2-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B12849136.png)


![1-[2-(Dimethylamino)ethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12849145.png)

